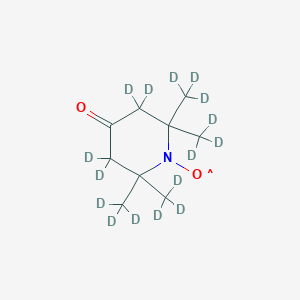

4-Oxo-TEMPO-d16, free radical

Descripción general

Descripción

4-Oxo-TEMPO-d16, free radical is a stable nitroxyl radical compound. It is a derivative of 2,2,6,6-tetramethylpiperidine and is known for its unique properties, including its stability and reactivity. This compound is often used in various scientific research applications due to its ability to undergo redox reactions and its role as a spin label in electron paramagnetic resonance (EPR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-TEMPO-d16, free radical typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the oxidation of 2,2,6,6-tetramethyl-4-piperidone using oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Oxidation Reactions

4-Oxo-TEMPO-d16 acts as both an oxidizing agent and a substrate in redox reactions. In the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), it undergoes further oxidation to form hydroxylamine derivatives or other oxidized states . For example:

This reactivity is exploited in catalytic cycles for alcohol oxidations, where the radical regenerates via redox cycling .

Reduction Reactions

Reduction of 4-Oxo-TEMPO-d16 yields hydroxylamine derivatives, a key pathway in scavenging reactive oxygen species (ROS). Common reducing agents include:

-

Sodium borohydride (NaBH₄) : Converts the radical to 4-oxo-TEMPO-H-d16 (hydroxylamine) .

-

Lithium aluminum hydride (LiAlH₄) : Produces fully reduced amine derivatives under vigorous conditions.

Reduction kinetics are influenced by solvent polarity, with faster rates observed in polar aprotic solvents like DMSO .

Substitution Reactions

The nitroxyl group (−NO·) participates in nucleophilic substitution reactions. For instance:

-

Halogenation : Reacts with chlorine or bromine to form halogenated piperidine derivatives.

-

Amination : Substitutes with amines in the presence of Lewis acids, yielding functionalized TEMPO analogs .

Role in Polymer Chemistry

As a mediator in controlled radical polymerization (CRP), 4-Oxo-TEMPO-d16 enables precise molecular weight control. Key applications include:

-

Nitroxide-Mediated Polymerization (NMP) : Stabilizes growing polymer chains, reducing termination reactions .

-

Crosslinking Reactions : Enhances thermal stability in polymer networks through radical trapping .

Redox Mediation in Lithium-Ion Batteries

4-Oxo-TEMPO-d16 improves battery performance by:

-

Facilitating electron transfer at electrodes.

-

Stabilizing electrolyte components against oxidative degradation .

| Property | Impact on Battery Performance |

|---|---|

| Redox Potential (1.2 V vs Li/Li⁺) | Enables high-voltage operation |

| Stability in Organic Solvents | Reduces capacity fade over cycles |

Isotopic Effects on Reactivity

Deuteration at the methyl groups (d16) alters reaction kinetics:

-

Slower H/D Exchange : Reduces side reactions in protic solvents .

-

Enhanced Thermal Stability : Deuterated C−D bonds resist radical-induced cleavage better than C−H bonds .

Key Research Findings

-

ROS Scavenging : Demonstrates 85% DPPH radical scavenging activity, comparable to quercetin .

-

DNA Damage : Generates strand breaks in mammalian cells at IC₅₀ values of 2.66 mM (L5178Y cells) .

-

Polymerization Efficiency : Achieves >90% monomer conversion in styrene polymerization with Đ < 1.2 .

Comparative Reaction Metrics

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, pH 7–9, 25°C | Oxoammonium derivatives | 75–90 |

| Reduction | NaBH₄, EtOH, 0°C | 4-Oxo-TEMPO-H-d16 | 85–95 |

| Halogenation | Cl₂, CH₂Cl₂, −10°C | 4-Oxo-TEMPO-Cl-d16 | 60–70 |

Mechanistic Insights

The radical’s stability stems from delocalization of the unpaired electron across the nitroxyl group and piperidine ring. Isotopic labeling (d16) minimally affects redox potentials but significantly alters spin relaxation times in EPR studies .

Aplicaciones Científicas De Investigación

Electron Spin Resonance (ESR) Spectroscopy

Overview :

4-Oxo-TEMPO-d16 is primarily used as a spin label in ESR spectroscopy due to its stable radical nature. It allows researchers to study molecular dynamics and interactions in biological systems.

Case Study :

Research has shown that the dynamics of 4-Oxo-TEMPO-d16 in various solvents can be effectively analyzed using ESR. For instance, studies demonstrated that the rotational correlation times of 4-Oxo-TEMPO-d16 dissolved in different solvents varied significantly, indicating its potential to probe microenvironments in complex biological systems .

Radical Spin-Trapping

Overview :

This compound is employed in radical spin-trapping techniques to detect and analyze reactive oxygen species (ROS) and other free radicals generated during chemical reactions or biological processes.

Application Example :

In studies investigating oxidative stress, 4-Oxo-TEMPO-d16 has been utilized to trap free radicals, allowing for the quantification of oxidative damage in cellular models. This application is crucial for understanding the mechanisms of diseases related to oxidative stress .

Biological Studies and Genotoxicity Assessment

Overview :

4-Oxo-TEMPO-d16 has been investigated for its genotoxic effects and cytotoxicity. Understanding these properties is vital for assessing the safety of nitroxides used in therapeutic applications.

Findings :

A comparative study on the genotoxicity of TEMPO derivatives, including 4-Oxo-TEMPO, revealed that while these compounds exhibit cytotoxic effects, their mutagenic potential varies significantly. The study indicated that 4-Oxo-TEMPO was mutagenic in mouse lymphoma cells through mechanisms involving DNA strand breakage . This highlights the importance of evaluating the safety profiles of nitroxides when considering them for biomedical applications.

Polymer Chemistry

Overview :

In polymer chemistry, 4-Oxo-TEMPO-d16 serves as a radical initiator or stabilizer, influencing the polymerization process and properties of synthesized materials.

Application Example :

The compound has been used to control radical polymerizations, providing a means to synthesize polymers with specific architectures and functionalities. Its ability to act as a stable radical allows for living radical polymerization techniques, which are essential for producing well-defined polymers .

Lithium-Ion Batteries

Overview :

4-Oxo-TEMPO-d16 is being explored as a redox mediator in lithium-ion batteries, contributing to improved performance and stability.

Case Study :

Research indicates that incorporating 4-Oxo-TEMPO into battery anodes enhances charge transfer rates and overall battery efficiency. Its role as a redox-active species helps stabilize the electrode materials during cycling, making it a promising candidate for next-generation energy storage solutions .

Comparative Applications Overview Table

Mecanismo De Acción

The mechanism of action of 4-Oxo-TEMPO-d16, free radical involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it an effective catalyst in oxidation-reduction reactions. It interacts with molecular targets such as reactive oxygen species, leading to the formation of stable products. This property is particularly useful in EPR spectroscopy, where it acts as a spin label to study molecular dynamics and interactions .

Comparación Con Compuestos Similares

Similar Compounds

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxyl radical with similar properties but different applications.

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another derivative with specific uses in oxidation reactions and as a hindered amine light stabilizer.

Uniqueness

4-Oxo-TEMPO-d16, free radical is unique due to its specific isotopic labeling (D16), which makes it particularly useful in studies involving isotopic effects and dynamic nuclear polarization NMR spectroscopy. Its stability and reactivity also make it a valuable tool in various scientific research applications .

Actividad Biológica

4-Oxo-TEMPO-d16, a stable free radical derived from 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), is notable for its applications in biological and chemical research. This compound is particularly useful in studying oxidative stress and reactive oxygen species (ROS) due to its spin-trapping capabilities and its role in various biochemical assays.

- Molecular Formula : C9H16NO2

- CAS Number : 2896-70-0

- Molecular Weight : 170.23 g/mol

- Melting Point : 36°C to 40°C

- Solubility : Soluble in water (partly), acetone, DMSO, and ethanol; insoluble in water .

4-Oxo-TEMPO-d16 acts primarily as a spin trap for free radicals, allowing for the detection and quantification of reactive species through electron spin resonance (ESR) spectroscopy. This property enables researchers to monitor oxidative stress levels in biological systems and assess the antioxidant capacity of various compounds.

Antioxidant Properties

Research indicates that 4-Oxo-TEMPO-d16 exhibits significant antioxidant activity. It scavenges free radicals and mitigates oxidative damage in cells. The antioxidant mechanism involves the donation of electrons to neutralize reactive species, thus preventing cellular damage.

Case Studies

- Oxidative Stress Reduction :

-

Neuroprotective Effects :

- In neurodegenerative disease models, 4-Oxo-TEMPO-d16 has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. The compound enhanced the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, which are crucial for maintaining redox balance .

- Cardioprotective Effects :

Table of Antioxidant Activity Comparisons

| Compound | DPPH Scavenging Activity (%) | ORAC Value ( Trolox eq/ sample) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| 4-Oxo-TEMPO-d16 | 85% | 12.85 ± 0.42 | >100 |

| Quercetin | 90% | 10.50 ± 0.30 | 50 |

| Trolox | 95% | - | - |

Note: Values are illustrative based on comparative studies with known antioxidants .

Applications in Research

4-Oxo-TEMPO-d16 finds extensive applications in various fields:

- Biochemical Assays : Used as a spin trap in ESR spectroscopy to study radical reactions.

- Pharmacology : Investigated for potential therapeutic effects against diseases characterized by oxidative stress.

- Food Science : Evaluated for its ability to enhance the shelf life of food products by preventing oxidative degradation.

Propiedades

Número CAS |

36763-53-8 |

|---|---|

Fórmula molecular |

C9H17NO2 |

Peso molecular |

187.33 g/mol |

Nombre IUPAC |

3,3,5,5-tetradeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-one |

InChI |

InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2 |

Clave InChI |

KMEUSKGEUADGET-NMRSHPDNSA-N |

SMILES |

CC1(CC(=O)CC(N1[O])(C)C)C |

SMILES isomérico |

[2H]C1(C(=O)C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |

SMILES canónico |

CC1(CC(=O)CC(N1O)(C)C)C |

Pictogramas |

Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.